Disodium Anthraquinone-26-disulfonate
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Overview
Description
Disodium Anthraquinone-2,6-disulfonate is an organic compound with the chemical formula C14H8Na2O8S2 . It is a yellow crystalline substance that is soluble in water and exhibits strong oxidative properties. This compound is primarily used in various industrial applications, including as a desulfurizing agent in the production of synthetic ammonia and as an intermediate in dye manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium Anthraquinone-2,6-disulfonate is synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, followed by neutralization with calcium carbonate and water. The resulting calcium salt is then converted to the disodium salt using sodium carbonate. The final product is obtained after concentration and drying .
Industrial Production Methods: The industrial production of Disodium Anthraquinone-2,6-disulfonate follows a similar synthetic route but on a larger scale. The process involves:
- Sulfonation of anthraquinone with fuming sulfuric acid.
- Neutralization of the sulfonation mixture with calcium carbonate.
- Conversion of the calcium salt to the disodium salt using sodium carbonate.
- Concentration and drying of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium Anthraquinone-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, particularly in the presence of reducing agents.
Reduction: The compound can be reduced to form anthrahydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces various oxidized anthraquinone derivatives.
Reduction: Forms anthrahydroquinone derivatives.
Substitution: Results in substituted anthraquinone derivatives.
Scientific Research Applications
Disodium Anthraquinone-2,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving electron transfer processes and redox reactions.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, as a desulfurizing agent in synthetic ammonia production, and in the development of photo-rechargeable fuel cells
Mechanism of Action
The mechanism of action of Disodium Anthraquinone-2,6-disulfonate involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including its role as a photosensitizer in photodynamic therapy and in photo-rechargeable fuel cells .
Molecular Targets and Pathways:
Electron Transfer: The compound interacts with electron donors and acceptors, facilitating redox reactions.
Photosensitization: In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Disodium Anthraquinone-2,6-disulfonate is unique due to its strong oxidative properties and solubility in water. Similar compounds include:
Disodium Anthraquinone-2,7-disulfonate: Similar in structure but differs in the position of the sulfonate groups, affecting its reactivity and applications.
Anthraquinone-2-sulfonic acid: Contains only one sulfonate group, resulting in different chemical properties and uses.
Uniqueness: Disodium Anthraquinone-2,6-disulfonate’s dual sulfonate groups enhance its solubility and oxidative capabilities, making it more effective in certain industrial and research applications compared to its analogs .
Properties
Molecular Formula |
C14H8NaO8S2 |
---|---|
Molecular Weight |
391.3 g/mol |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |
InChI Key |
BDRLCSBIWXDYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |
Related CAS |
853-68-9 22680-91-7 |
Origin of Product |
United States |
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